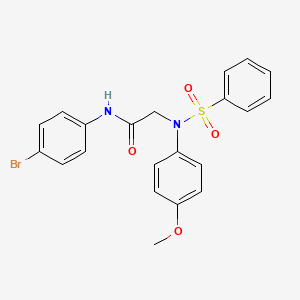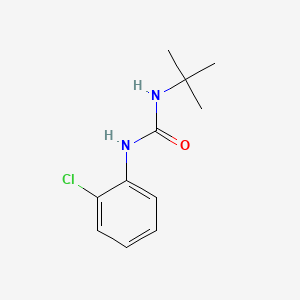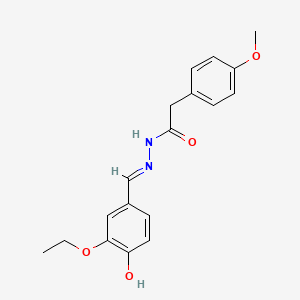
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was discovered by Bristol-Myers Squibb and is a potent and selective inhibitor of the receptor tyrosine kinase, fibroblast growth factor receptor 4 (FGFR4).
Mecanismo De Acción
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide binds to the ATP-binding pocket of FGFR4 and inhibits its activity. This leads to downstream effects on cell proliferation, survival, and migration. The precise mechanism of action is still being studied, but it is believed to involve the inhibition of several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects:
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent antitumor activity in preclinical models of cancer. It has also been studied for its potential in treating other diseases, such as metabolic disorders and liver fibrosis. In addition to its effects on FGFR4, it may also have off-target effects on other kinases and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potency and selectivity for FGFR4. This makes it a valuable tool for studying the role of FGFR4 in cancer and other diseases. However, its off-target effects and potential toxicity must be carefully considered in experimental design.
Direcciones Futuras
There are several potential future directions for research on N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer. Another area is the investigation of its potential in treating metabolic disorders and liver fibrosis. Finally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials include 4-bromoaniline, 4-methoxybenzaldehyde, and phenylsulfonyl chloride. The synthesis process has been optimized to produce high yields of the final product with good purity.
Aplicaciones Científicas De Investigación
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. FGFR4 is overexpressed in many types of cancer, including hepatocellular carcinoma, breast cancer, and lung cancer. Inhibition of FGFR4 has been shown to reduce tumor growth and metastasis in preclinical models.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-28-19-13-11-18(12-14-19)24(29(26,27)20-5-3-2-4-6-20)15-21(25)23-17-9-7-16(22)8-10-17/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCRKAMDMXURFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6042504.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6042506.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6042511.png)
![2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6042525.png)
![ethyl 2-[({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B6042539.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6042556.png)


![3-chloro-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6042578.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B6042581.png)
![2-[(2,6-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6042582.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6042583.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B6042585.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B6042592.png)